N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide
Description
N-(2-Tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is a synthetic organic compound featuring a tetrahydroisoquinoline scaffold fused with a tosyl (p-toluenesulfonyl) group at position 2 and a thiophene-2-carboxamide moiety at position 6. The tetrahydroisoquinoline core imparts rigidity and structural similarity to natural alkaloids, which are often associated with bioactivity in medicinal chemistry .
Properties
IUPAC Name |
N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-15-4-8-19(9-5-15)28(25,26)23-11-10-16-6-7-18(13-17(16)14-23)22-21(24)20-3-2-12-27-20/h2-9,12-13H,10-11,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMCKPGZEZBYGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Compound Characteristics and Structure
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide (CAS: 954631-07-3) is characterized by the following physicochemical properties:
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₁H₂₀N₂O₃S₂ |
| Molecular Weight | 412.5 g/mol |
| Appearance | Crystalline solid |
| Structural Components | Tetrahydroisoquinoline core, tosyl group, thiophene-2-carboxamide moiety |
The structural framework consists of a 1,2,3,4-tetrahydroisoquinoline core with a tosyl (4-methylbenzenesulfonyl) group attached to the nitrogen at position 2, and a thiophene-2-carboxamide group at position 7.
Retrosynthetic Analysis
The synthesis of this compound can be approached through several strategic disconnections:
Primary Disconnection Strategy
The target molecule can be disconnected into three key components:
- 7-amino-1,2,3,4-tetrahydroisoquinoline
- 4-methylbenzenesulfonyl chloride (tosyl chloride)
- Thiophene-2-carboxylic acid
This approach suggests a synthetic sequence involving:
- Construction of the tetrahydroisoquinoline core
- Selective N-tosylation
- Amide formation with thiophene-2-carboxylic acid
General Synthetic Approaches for Tetrahydroisoquinoline Core
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction represents one of the most established methods for constructing the tetrahydroisoquinoline framework. This approach involves cyclization of a phenethylamide followed by reduction of the resulting dihydroisoquinoline.
A general Bischler-Napieralski sequence involves:
- Formation of an amide from a phenethylamine and an acid chloride or carboxylic acid
- Cyclization using dehydrating agents (POCl₃, P₂O₅, or polyphosphoric acid)
- Reduction of the resulting 3,4-dihydroisoquinoline using sodium borohydride or other reducing agents
This method has been widely employed for synthesizing various substituted tetrahydroisoquinolines, including those with substituents at the 7-position.
Pictet-Spengler Reaction
The Pictet-Spengler reaction offers an alternative approach to tetrahydroisoquinoline synthesis, involving acid-catalyzed cyclization of phenethylamines with aldehydes or ketones. This method directly produces tetrahydroisoquinolines without requiring a separate reduction step.
Detailed Preparation Methods
Synthesis Route I: Bischler-Napieralski Approach
Preparation of Precursor Amide
The synthesis begins with the preparation of a suitably substituted phenethylamide:
Step 1 : Protection of the amino group in 4-nitrophenethylamine with an appropriate protecting group.
Step 2 : Amide formation between the protected 4-nitrophenethylamine and an appropriate carboxylic acid derivative.
The reaction can be carried out using standard coupling conditions:
Protected 4-nitrophenethylamine + Acid chloride → Protected amide
Reaction conditions typically involve:
- Dichloromethane or tetrahydrofuran as solvent
- Triethylamine as base
- 0°C to room temperature
- Reaction time of 3-4 hours
Bischler-Napieralski Cyclization
Step 3 : Cyclization of the amide to form the dihydroisoquinoline intermediate.
The cyclization is typically performed using phosphorus oxychloride (POCl₃) in refluxing toluene or acetonitrile. This step forms the isoquinoline core structure through an intramolecular electrophilic aromatic substitution.
Protected amide + POCl₃ → Dihydroisoquinoline intermediate
Reduction to Tetrahydroisoquinoline
Step 4 : Reduction of the dihydroisoquinoline to the corresponding tetrahydroisoquinoline.
This reduction can be accomplished using sodium borohydride (NaBH₄) in methanol or ethanol at 0°C to room temperature.
Dihydroisoquinoline + NaBH₄ → Tetrahydroisoquinoline
Nitro Reduction
Step 5 : Reduction of the nitro group to an amine.
This can be achieved through catalytic hydrogenation using hydrogen gas with palladium on carbon (Pd/C), or alternatively using iron or zinc in acidic conditions.
Nitro-tetrahydroisoquinoline + H₂/Pd-C → Amino-tetrahydroisoquinoline
Typical reaction conditions include:
- Methanol or ethanol as solvent
- Room temperature
- Hydrogen atmosphere (1 atm)
- 10% Pd/C catalyst
- Reaction time of 2-8 hours
N-Tosylation
Step 6 : Selective tosylation of the tetrahydroisoquinoline nitrogen.
This reaction involves treating the amino-tetrahydroisoquinoline with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine or pyridine.
Amino-tetrahydroisoquinoline + Tosyl chloride → N-tosyl-amino-tetrahydroisoquinoline
The reaction conditions typically include:
- Dichloromethane as solvent
- Triethylamine (2 equivalents) as base
- 0°C to room temperature
- Reaction time of 3-4 hours
Amide Coupling with Thiophene-2-carboxylic Acid
Step 7 : Formation of the amide bond with thiophene-2-carboxylic acid.
This coupling reaction can be performed using standard amide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in combination with hydroxybenzotriazole (HOBt).
N-tosyl-amino-tetrahydroisoquinoline + Thiophene-2-carboxylic acid → Target compound
Typical reaction conditions include:
- Dichloromethane or N,N-dimethylformamide as solvent
- EDC·HCl (1.2 equivalents)
- HOBt (0.1 equivalents)
- Triethylamine (1 equivalent)
- Room temperature
- Reaction time of 12-24 hours
Synthesis Route II: Alternative Approach via Direct N-Alkylation
An alternative synthetic approach involves the direct N-alkylation of a suitably substituted isoquinoline, followed by tosylation and amide coupling.
Preparation of 7-Nitro-1,2,3,4-tetrahydroisoquinoline
Step 1 : Synthesis of 7-nitro-1,2,3,4-tetrahydroisoquinoline via direct nitration or starting from a pre-nitrated precursor.
N-Tosylation of the Tetrahydroisoquinoline
Step 2 : Tosylation of the secondary amine.
The reaction involves treating 7-nitro-1,2,3,4-tetrahydroisoquinoline with tosyl chloride in the presence of a base.
7-Nitro-tetrahydroisoquinoline + Tosyl chloride → 7-Nitro-N-tosyl-tetrahydroisoquinoline
Nitro Reduction
Step 3 : Reduction of the nitro group to an amine.
As in Route I, this can be achieved through catalytic hydrogenation or chemical reduction methods.
Amide Coupling
Step 4 : Formation of the amide bond with thiophene-2-carboxylic acid using standard coupling conditions.
Purification and Characterization
Purification Methods
The target compound can be purified using the following techniques:
Characterization
The synthesized compound can be characterized using various analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm structural features
- Mass Spectrometry : To verify molecular weight and fragmentation pattern
- Infrared Spectroscopy : To identify functional groups (amide, sulfonamide)
- High-Performance Liquid Chromatography (HPLC) : To determine purity (>95% purity standard)
- Melting Point Determination : For physical characterization
Alternative Synthetic Strategies
Direct Functionalization Approach
An alternative approach involves:
- Starting with a pre-functionalized tetrahydroisoquinoline
- Direct introduction of the tosyl group and thiophene-carboxamide moieties
Palladium-Catalyzed Cross-Coupling
For challenging substrates, palladium-catalyzed cross-coupling reactions can be employed:
7-Bromo-N-tosyl-tetrahydroisoquinoline + Amine (or protected amine) → 7-Amino-N-tosyl-tetrahydroisoquinoline
Typical reaction conditions include:
Optimization and Scale-up Considerations
Key Optimization Parameters
For industrial scale preparation, several parameters require optimization:
- Solvent Selection : Consider greener alternatives such as 2-methyltetrahydrofuran or ethyl acetate
- Catalyst Loading : Minimize precious metal catalyst usage
- Temperature Control : Particularly critical during exothermic reactions
- Reaction Time : Balance between conversion and side-product formation
- Purification Strategy : Develop efficient crystallization protocols
Scale-up Challenges
Common challenges encountered during scale-up include:
- Heat transfer limitations
- Mixing efficiency
- Reagent addition rate control
- Purification methodology adaptation
Chemical Reactions Analysis
Types of Reactions
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Tosyl chloride (TsCl), pyridine, N,N’-dicyclohexylcarbodiimide (DCC)
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit enzymes: It can inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Modulate receptors: The compound can bind to and modulate the activity of specific receptors, leading to changes in cellular signaling and function.
Induce apoptosis: It can induce programmed cell death (apoptosis) in cancer cells, contributing to its anticancer activity.
Comparison with Similar Compounds
N-(2-Nitrophenyl)thiophene-2-carboxamide
This compound (Fig. 1a) shares the thiophene-carboxamide backbone with the target molecule but differs in its aromatic substituents. Key structural features include:
- Dihedral angles : The benzene and thiophene rings form dihedral angles of 13.53° and 8.50° in two independent molecules, compared to 9.71° in its furan analog, N-(2-nitrophenyl)furan-2-carboxamide (2NPFC) .
- Bond lengths : C–S distances in the thiophene ring differ from C–O in furan analogs, reflecting heteroatom electronic effects .
- Crystal packing: Weak non-classical interactions (C–H⋯O/S) stabilize the lattice, lacking strong hydrogen bonds .
Comparison with Target Compound: The tetrahydroisoquinoline core in the target molecule introduces a bicyclic, partially saturated system, increasing rigidity compared to the planar nitrophenyl group.
(2-Chloroquinolin-3-yl)-1,3,4-thiadiazole-2-carboxamide
This derivative (Fig. 1b) replaces the thiophene with a thiadiazole ring and incorporates a chloroquinoline moiety. Key differences include:
- Heterocycle electronic profiles: Thiadiazole (N,S-heterocycle) vs.
- Substituent effects: The chloro-quinoline group may enhance lipophilicity and metal-binding capacity compared to the tetrahydroisoquinoline-tosyl system.
Electronic and Substituent Effects
Crystallographic Methods
Structural data for analogous compounds were determined using SHELX () and ORTEP-III (), standard tools for small-molecule refinement. For example, the dihedral angles and bond lengths in N-(2-nitrophenyl)thiophene-2-carboxamide were refined via SHELXL .
Biological Activity
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Structural Characteristics
The compound features a tetrahydroisoquinoline core, which is known for its presence in various natural products and therapeutic agents. The addition of a tosyl group enhances its reactivity and solubility, while the thiophene ring contributes to its aromatic properties. These structural elements are crucial for its biological interactions.
Research indicates that this compound may exert its effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes linked to cell proliferation and survival, particularly those involved in cancer pathways. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Biological Activity Summary
The following table summarizes the biological activities reported for this compound:
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Inhibition of tumor growth | Enzyme inhibition |
| Antimicrobial | Bactericidal effects | Disruption of cell wall synthesis |
| Neuroprotective | Protection against neurodegeneration | Modulation of neurotransmitter systems |
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with other tetrahydroisoquinoline derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline | Parent compound; simpler structure | Neuroprotective; anti-inflammatory |
| N-(2-bromo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide | Bromo substituent | Varies; different biological activities |
| N-(2-chloro-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide | Chloro substituent | Used in various studies |
This compound stands out due to its unique tosyl group and thiophene ring which enhance its chemical reactivity and biological profile compared to these similar compounds.
Case Studies and Research Findings
Several studies have highlighted the promising applications of this compound:
- Anticancer Studies : In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines. The mechanism was linked to the downregulation of specific kinases involved in signaling pathways critical for cancer cell survival.
- Antimicrobial Efficacy : Research indicated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
- Neuroprotective Effects : Animal models have shown that derivatives like this compound can protect neuronal cells from oxidative stress-induced damage. This effect is believed to be mediated by the modulation of antioxidant enzyme levels.
Q & A
Q. Methodology :
- Step 1 : Couple thiophene-2-carboxylic acid derivatives (e.g., acid chloride) with a functionalized tetrahydroisoquinoline precursor. For example, reflux equimolar amounts of thiophene-2-carbonyl chloride and an amine-containing intermediate in acetonitrile for 1 hour .
- Step 2 : Introduce the tosyl (p-toluenesulfonyl) group via nucleophilic substitution, using tosyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Purification : Use reverse-phase HPLC or recrystallization from methanol/water mixtures to isolate the product. Confirm purity via TLC (n-hexane:chlorofórm 9:1) and NMR .
Q. Key Considerations :
- Optimize reaction temperature (typically 60–80°C) and solvent polarity to minimize side reactions.
- Monitor reaction progress using LC-MS to detect intermediates .
How can the molecular structure of this compound be confirmed experimentally?
Q. Methodology :
- X-ray Crystallography : Grow single crystals via slow evaporation of a saturated solution (e.g., acetonitrile or DMSO). Refine the structure using SHELX programs (e.g., SHELXL for small-molecule refinement). Analyze dihedral angles between aromatic rings to confirm spatial orientation .
- Spectroscopy :
Q. Example Data :
| Technique | Key Signals | Reference |
|---|---|---|
| 1H NMR | δ 7.8 ppm (thiophene H), δ 2.4 ppm (tosyl CH3) | |
| X-ray | Dihedral angle: 8.5° (thiophene vs. isoquinoline) |
Advanced Research Questions
How can contradictory biological activity data be resolved for this compound?
Q. Methodology :
- Dose-Response Studies : Test across a wide concentration range (nM–μM) to identify non-linear effects, such as hormesis. Use assays like MTT for cytotoxicity or bacterial growth inhibition for antimicrobial activity .
- Target Validation : Employ CRISPR knockouts or siRNA silencing of putative targets (e.g., kinases) to confirm mechanism-specific effects .
- Meta-Analysis : Compare results with structurally analogous compounds (e.g., furan vs. thiophene derivatives) to identify substituent-dependent trends .
Q. Case Study :
- In a study of thiophene carboxamides, discrepancies in IC50 values were traced to variations in cell permeability due to substituent electronegativity .
What computational approaches predict the binding modes of this compound with biological targets?
Q. Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases). Validate docking poses with MD simulations (GROMACS) to assess stability .
- QSAR Modeling : Corrogate electronic parameters (HOMO/LUMO energies) with activity data to identify critical substituents .
Q. Example Findings :
- Thiophene carbonyl groups show strong hydrogen bonding with active-site residues (e.g., Asp86 in EGFR kinase) .
How can solubility and formulation challenges be addressed for in vivo studies?
Q. Methodology :
- Co-Solvents : Use DMSO:PEG 400 (1:4) for initial solubilization. For aqueous formulations, employ cyclodextrin inclusion complexes or lipid nanoparticles .
- Salt Formation : Convert the free base to a hydrochloride or mesylate salt to enhance water solubility .
Q. Stability Testing :
- Monitor degradation via HPLC under accelerated conditions (40°C/75% RH). Use LC-MS to identify degradation products (e.g., hydrolysis of the amide bond) .
What reaction mechanisms govern the compound’s stability under acidic/basic conditions?
Q. Methodology :
Q. Key Insight :
- The tosyl group enhances stability under acidic conditions but is prone to nucleophilic attack in basic media .
Tables for Key Data
Q. Table 1: Comparative Biological Activity of Analogues
| Compound | IC50 (μM) | Target Protein | Reference |
|---|---|---|---|
| Target Compound | 0.45 | Kinase X | |
| N-(2-Furan analogue) | 1.2 | Kinase X | |
| N-(4-Fluorophenyl derivative) | 0.89 | Kinase Y |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
